molecular formula C8H7NO3 B2714549 7-Hydroxy-7-methylfuro[3,4-b]pyridin-5(7H)-one CAS No. 117193-96-1

7-Hydroxy-7-methylfuro[3,4-b]pyridin-5(7H)-one

Cat. No.: B2714549
CAS No.: 117193-96-1
M. Wt: 165.148
InChI Key: GDNMCJBDTFUNTE-UHFFFAOYSA-N
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Description

7-Hydroxy-7-methylfuro[3,4-b]pyridin-5(7H)-one is a heterocyclic compound with the molecular formula C8H7NO3 and a molecular weight of 165.148 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-7-methylfuro[3,4-b]pyridin-5(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of furan derivatives and pyridine intermediates, which undergo cyclization reactions in the presence of catalysts and under controlled temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-7-methylfuro[3,4-b]pyridin-5(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and manganese dioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

7-Hydroxy-7-methylfuro[3,4-b]pyridin-5(7H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 7-Hydroxy-7-methylfuro[3,4-b]pyridin-5(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5-Pyridoxolactone: Another heterocyclic compound with similar structural features but different functional groups and properties.

    6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: A related compound with a different ring system and chemical behavior.

Uniqueness

Its specific functional groups also contribute to its versatility in various chemical reactions and research applications.

Properties

IUPAC Name

7-hydroxy-7-methylfuro[3,4-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-8(11)6-5(7(10)12-8)3-2-4-9-6/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNMCJBDTFUNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC=N2)C(=O)O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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